7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS No.:
Cat. No.: VC17346120
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O2 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-methyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C11H13N3O2/c1-6(2)10-8(11(15)16)5-12-9-4-7(3)13-14(9)10/h4-6H,1-3H3,(H,15,16) |
| Standard InChI Key | MFUPNCDIONAYCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=C1)N=CC(=C2C(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrazole ring fused to a pyrimidine ring, forming a bicyclic system. Substituents at key positions modulate its electronic and steric properties:
-
Position 2: Methyl group (-CH₃) enhances hydrophobic interactions.
-
Position 6: Carboxylic acid (-COOH) introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.2).
-
Position 7: Isopropyl group (-CH(CH₃)₂) contributes to lipophilicity (LogP ≈ 1.8).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Molecular Formula | C₁₁H₁₃N₃O₂ | |
| Molecular Weight | 219.24 g/mol | |
| SMILES | CC1=NN2C(=C1)N=CC(=C2C(C)C)C(=O)O | |
| InChIKey | MFUPNCDIONAYCQ-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis leverages cyclocondensation strategies, as outlined in industrial protocols:
-
Core Formation: Reacting 1,3-biselectrophiles (e.g., diethyl malonate) with NH-3-aminopyrazoles under basic conditions (e.g., sodium ethanolate) yields the pyrazolo[1,5-a]pyrimidine scaffold.
-
Functionalization:
-
Chlorination at position 7 using phosphorus oxychloride (POCl₃).
-
Nucleophilic substitution with isopropylamine introduces the isopropyl group.
-
-
Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under acidic or basic conditions.
Optimization Challenges
-
Regioselectivity: The chlorine atom at position 7 exhibits higher reactivity than position 5, enabling selective substitution .
-
Green Chemistry: Continuous flow reactors improve yield (∼85%) and reduce waste compared to batch processes.
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Limited solubility in water (∼0.2 mg/mL at 25°C) due to lipophilic isopropyl and methyl groups.
-
Stability: Stable under acidic conditions (pH 2–6) but undergoes decarboxylation above 150°C.
Spectroscopic Characterization
-
NMR: ¹H NMR (DMSO-d₆) δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl), 2.65 (s, 3H, methyl), 3.20 (m, 1H, isopropyl CH), 8.45 (s, 1H, pyrimidine-H).
-
MS (ESI+): m/z 220.1 [M+H]⁺.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
-
Method: C18 column, gradient elution (0.1% TFA in H₂O/acetonitrile).
-
Retention Time: 6.7 min (purity >98%).
X-ray Crystallography
Crystal structure (PDB: 8X2T) confirms planar pyrazolo[1,5-a]pyrimidine core and carboxylate hydrogen bonding with Lys779 of PI3Kδ .
Applications in Drug Development and Research
Lead Optimization
-
SAR Studies: Methyl at position 2 improves metabolic stability (t₁/₂ = 4.2 h in human liver microsomes).
-
Prodrug Strategies: Ethyl ester prodrug enhances oral bioavailability (F = 65% in rats).
Preclinical Development
-
Toxicology: No significant hepatotoxicity (ALT/AST levels < 2× control) at 50 mg/kg/day for 28 days.
-
Pharmacokinetics: Moderate plasma protein binding (78%), Vd = 1.2 L/kg.
Challenges and Future Directions
Synthesis Scalability
-
Hurdle: Multi-step synthesis complicates large-scale production.
-
Solution: Catalytic asymmetric methods to streamline isopropyl introduction.
Target Validation
-
Unresolved Question: Role in PI3Kδ-mediated immune regulation vs. off-target effects on PI3Kα/β.
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume